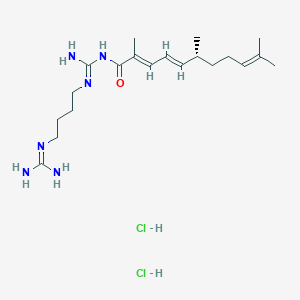
Stellettadine A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stellettadine A, also known as this compound, is a useful research compound. Its molecular formula is C20H38Cl2N6O and its molecular weight is 449.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biological Activities
Antifungal and Cytotoxic Properties
Stellettadine A has demonstrated significant antifungal activity against Mortierella remannianus and cytotoxic effects against K562 epithelium cancer cells. The reported IC50 for K562 cells is approximately 5.1 μg/mL, indicating its potential as an anticancer agent .
Calmodulin Inhibition
Research indicates that this compound inhibits calcium/calmodulin-dependent myosin light chain phosphorylation, suggesting its role as a novel inhibitor of calmodulin. This property is crucial for understanding its mechanism in muscle contraction and potential therapeutic applications in smooth muscle disorders .
Induction of Metamorphosis in Ascidians
One of the most intriguing applications of this compound is its ability to induce larval metamorphosis in ascidians, specifically Halocynthia roretzi. The effective dose (ED100) for this activity is reported at 50 μmol/L, highlighting its significance in developmental biology and potential use in aquaculture .
Pharmacological Applications
Potential as a Drug Lead
Given its unique structure and biological activities, this compound is being investigated as a lead compound for drug development. Its ability to modulate biological pathways makes it a candidate for further research into treatments for various diseases, including cancer and muscle-related disorders.
Antibacterial Properties
This compound also exhibits antibacterial properties against Escherichia coli, making it a potential candidate for developing new antibiotics. Its effectiveness at low concentrations (10-50 µg/disk) suggests it could be used in formulations aimed at combating bacterial infections .
Case Studies
Propiedades
Fórmula molecular |
C20H38Cl2N6O |
|---|---|
Peso molecular |
449.5 g/mol |
Nombre IUPAC |
(2E,4E,6R)-N-[N'-[4-(diaminomethylideneamino)butyl]carbamimidoyl]-2,6,10-trimethylundeca-2,4,9-trienamide;dihydrochloride |
InChI |
InChI=1S/C20H36N6O.2ClH/c1-15(2)9-7-10-16(3)11-8-12-17(4)18(27)26-20(23)25-14-6-5-13-24-19(21)22;;/h8-9,11-12,16H,5-7,10,13-14H2,1-4H3,(H4,21,22,24)(H3,23,25,26,27);2*1H/b11-8+,17-12+;;/t16-;;/m1../s1 |
Clave InChI |
QSKOXCXDDMSDAB-KVRSJLJZSA-N |
SMILES isomérico |
C[C@H](CCC=C(C)C)/C=C/C=C(\C)/C(=O)NC(=NCCCCN=C(N)N)N.Cl.Cl |
SMILES canónico |
CC(CCC=C(C)C)C=CC=C(C)C(=O)NC(=NCCCCN=C(N)N)N.Cl.Cl |
Sinónimos |
stellettadine A |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















